[1-(2-Methoxyphenyl)cyclopentyl]methanamine [1-(2-Methoxyphenyl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.: 927993-53-1
VCID: VC6299816
InChI: InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3
SMILES: COC1=CC=CC=C1C2(CCCC2)CN
Molecular Formula: C13H19NO
Molecular Weight: 205.301

[1-(2-Methoxyphenyl)cyclopentyl]methanamine

CAS No.: 927993-53-1

Cat. No.: VC6299816

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

[1-(2-Methoxyphenyl)cyclopentyl]methanamine - 927993-53-1

Specification

CAS No. 927993-53-1
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name [1-(2-methoxyphenyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3
Standard InChI Key SDHQESURORPKBB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCCC2)CN

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₃H₁₉NO, with a molar mass of 205.30 g/mol. Its structure integrates three key components:

  • A cyclopentyl ring providing conformational rigidity.

  • A 2-methoxyphenyl group introducing aromaticity and electron-donating effects.

  • A methylamine side chain offering basicity and hydrogen-bonding potential.

Table 1: Key Structural Identifiers

PropertyValue
SMILES NotationCOC1=CC=CC=C1C2(CCCC2)CN
InChIInChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3
InChIKeySDHQESURORPKBB-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS) [M+H]⁺206.1539 Ų

The methoxy group (-OCH₃) at the ortho position of the phenyl ring influences electronic distribution, potentially enhancing solubility in polar solvents compared to unsubstituted analogs . The cyclopentane ring’s puckered conformation may restrict rotational freedom, favoring specific binding conformations in biological systems.

Computational and Spectroscopic Predictions

Quantum mechanical calculations and mass spectrometry data provide insights into the compound’s behavior:

Predicted Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): Estimated at 2.1 ± 0.3, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂), 2 acceptors (OCH₃, NH₂).

  • Polar Surface Area: ~32 Ų, suggesting moderate membrane permeability.

Tandem Mass Spectrometry (MS/MS) Fragmentation

The [M+H]⁺ ion (m/z 206.1539) likely fragments via:

  • Loss of NH₃ (17 Da), yielding m/z 189.

  • Cleavage of the cyclopentane-methoxyphenyl bond, producing ions at m/z 121 (C₇H₇O⁺) and m/z 85 (C₅H₉N⁺).

Synthetic Routes and Challenges

While no explicit synthesis is documented in the provided sources, retrosynthetic analysis suggests feasible pathways:

Proposed Synthesis

  • Friedel-Crafts Alkylation: React 2-methoxybenzene with cyclopentanone in the presence of AlCl₃ to form 1-(2-methoxyphenyl)cyclopentanol.

  • Beckmann Rearrangement: Convert the alcohol to a ketone via oxidation, followed by reaction with hydroxylamine to form an oxime.

  • Reductive Amination: Reduce the oxime to the primary amine using LiAlH₄ or catalytic hydrogenation.

Purification Challenges

  • The amine’s basicity may necessitate chromatographic separation under alkaline conditions.

  • Stereochemical control at the cyclopentane ring could require chiral resolution techniques.

Future Research Priorities

  • Pharmacological Profiling: Screen for affinity at serotonin, dopamine, and NMDA receptors.

  • Solubility Optimization: Synthesize hydrochloride or citrate salts to enhance aqueous solubility.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.

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